molecular formula C13H23NO4 B1335907 Boc-beta-cyclopentyl-DL-alanine CAS No. 401514-71-4

Boc-beta-cyclopentyl-DL-alanine

Cat. No. B1335907
M. Wt: 257.33 g/mol
InChI Key: GBTWGGHVJJRREA-UHFFFAOYSA-N
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Description

Boc-beta-cyclopentyl-DL-alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, allowing for the amino group to participate in subsequent peptide bond formation.

Synthesis Analysis

The synthesis of Boc-protected amino acids and peptides typically involves the formation of a mixed anhydride intermediate, which is then reacted with an amino acid or peptide component. For example, the synthesis of Boc-L-Asn-L-Pro-OBzl, a related dipeptide, was performed using isobutylchloroformate, Boc-L-asparagine, and HCl.L-proline-OBzl. This reaction resulted in a protected dipeptide that crystallized with methanol in the crystal structure .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids and peptides can be determined through crystallography. In the case of Boc-L-Asn-L-Pro-OBzl, the crystal structure revealed an extended conformation with the Asn-Pro peptide bond in the trans configuration. Intermolecular hydrogen bonding was observed between the methanol and the Asn side chain, as well as between the peptide backbone and the Asn side chain .

Chemical Reactions Analysis

Boc-protected amino acids and peptides can undergo various chemical reactions, particularly those involved in peptide bond formation. The Boc group itself is stable under basic conditions but can be removed under acidic conditions to expose the amino group for further reaction. A side reaction observed during the synthesis of Boc-L-Asn-L-Pro-OBzl was the dehydration of the Asn side chain, leading to the formation of a beta-cyano-L-alanine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids and peptides are influenced by their molecular structure. For instance, the crystallographic data for Boc-L-Asn-L-Pro-OBzl indicates a monoclinic crystal system with specific unit cell dimensions and a calculated density. The presence of solvent molecules, such as methanol, can also affect the crystallization and the overall properties of the compound .

While the provided data does not include specific information on Boc-beta-cyclopentyl-DL-alanine, the analysis of related compounds such as Boc-L-Asn-L-Pro-OBzl provides insight into the typical synthesis, structure, and properties of Boc-protected amino acids and peptides.

Scientific Research Applications

1. Peptide Formation and Amyloid Aggregation

Boc-beta-cyclopentyl-DL-alanine has been studied in the context of peptide formation and amyloid aggregation. Research shows that peptides containing this compound can form beta-sheet structures, which are characteristic of neurodegenerative disease-causing amyloid aggregates. This was demonstrated in a study where a model tripeptide containing beta-alanine formed an infinite parallel beta-sheet structure through intermolecular interactions, showing fibrillar morphology typical of amyloid aggregates (Maji, Drew, & Banerjee, 2001).

2. Synthesis of Peptides with Modified Amino Acids

Another application is the synthesis of peptides with modified amino acids. For instance, peptides containing derivatives of DL-alanine, protected with the t-butoxycarbonyl (t-BOC) group, have been synthesized for various purposes. These modified peptides have applications in biochemical studies and could be potential candidates for therapeutic uses (Doel, Jones, & Walker, 1974).

3. Construction of Glycoconjugates

The use of Boc-beta-cyclopentyl-DL-alanine in the construction of glycoconjugates on a solid support is another significant application. This approach is vital in glycobiological applications, where synthetic glycoclusters mimic naturally occurring carbohydrate ligands. These glycoconjugates have potential uses in understanding and manipulating carbohydrate binding in biological systems (Katajisto et al., 2002).

4. Development of Cationic Polymers for RNA Delivery

In the field of polymer chemistry, Boc-beta-cyclopentyl-DL-alanine has been used in the development of cationic methacrylate polymers. These polymers, containing amino acid moieties, have applications in the delivery of small interfering RNA, which is crucial for gene silencing and therapeutic interventions (Kumar, Roy, & De, 2012).

5. Self-Assembly into Nanorods

The self-assembly of peptides containing Boc-beta-cyclopentyl-DL-alanine into nanostructures like nanorods is another intriguing application. Such structures have potential applications in nanotechnology and materials science. For example, a study showed that an acyclic tetrapeptide containing this compound self-assembled into a continuous hydrogen-bonded supramolecular helix, leading to the formation of polydisperse nanorods (Haldar et al., 2003).

properties

IUPAC Name

3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTWGGHVJJRREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169341
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-beta-cyclopentyl-DL-alanine

CAS RN

401514-71-4
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401514-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid
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